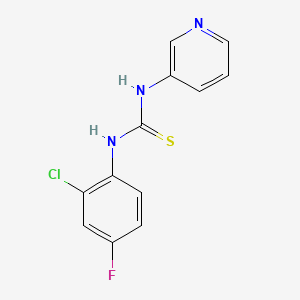

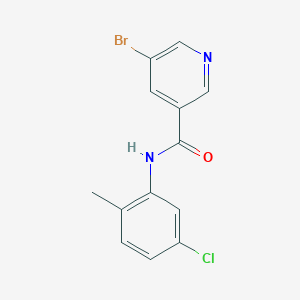

![molecular formula C22H17N3O2 B5605159 3-[(3-methoxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B5605159.png)

3-[(3-methoxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(3-methoxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone belongs to the quinazolinone class of compounds known for various biological activities. The compound is structurally characterized by a quinazolinone backbone with specific substituents that influence its physical and chemical properties.

Synthesis Analysis

The synthesis of 3-benzylideneamino-4(3H)-quinazolinones can be achieved through the reaction of 2-aminobenzohydrazides with Schiff bases in methanol, followed by KMnO4 oxidation, producing quinazolinones characterized by spectral methods (P. Reddy et al., 1986). Additionally, these compounds can be synthesized via acid-promoted cyclocondensation and elimination from 2-amino-N-methoxybenzamides and aldehydes (R. Cheng et al., 2014).

Molecular Structure Analysis

Quinazolinones typically exhibit a unique bicyclic system combining benzene and pyrimidine rings. The molecular structure of these compounds can be confirmed using spectral characterization techniques, such as FTIR, NMR, and UV spectroscopy, supported by density functional theory (DFT) calculations (M. Sarkar et al., 2021).

Chemical Reactions and Properties

Quinazolinones participate in various chemical reactions, including cyclocondensation, oxidative dehydrogenation, and reactions with different nucleophiles, producing a range of derivatives. These reactions are often catalyzed by acids or other agents, highlighting the compounds' reactivity and versatility (W. Nawrocka, 2009).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility and crystalline structure, are influenced by their functional groups and molecular arrangement. Studies on fluorine-substituted derivatives, for example, demonstrate how substitutions can improve solubility and facilitate the formation of 3D networks via hydrogen bonds and π-π interactions (Yue Sun et al., 2019).

Orientations Futures

Quinazolinones are a focus of ongoing research due to their diverse biological activities. Future research could explore the synthesis of new quinazolinone derivatives, investigate their biological activities, and elucidate their mechanisms of action. Additionally, studies could also focus on improving the synthesis methods for these compounds to increase their yield and purity .

Propriétés

IUPAC Name |

3-[(E)-(3-methoxyphenyl)methylideneamino]-2-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-27-18-11-7-8-16(14-18)15-23-25-21(17-9-3-2-4-10-17)24-20-13-6-5-12-19(20)22(25)26/h2-15H,1H3/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAANJOXEOVNBW-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=N/N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

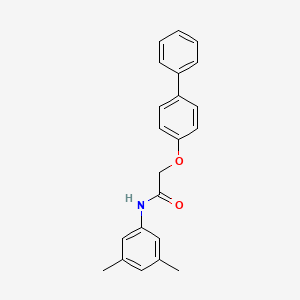

![2,2-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5605084.png)

![9-[4-(2-aminoethyl)benzyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5605088.png)

![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5605098.png)

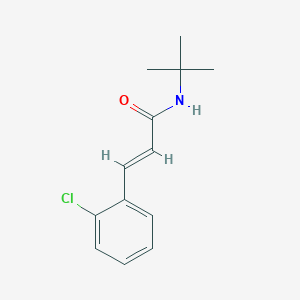

![N-(tert-butyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5605153.png)

![N-(2-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5605163.png)

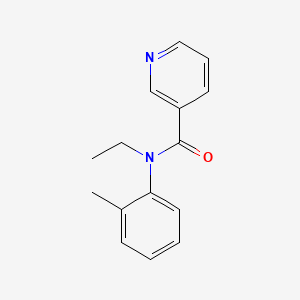

![8-[2-furyl(oxo)acetyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5605165.png)

![3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-ethylphenyl)piperidine-1-carboxamide](/img/structure/B5605173.png)

![2-({[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5605179.png)